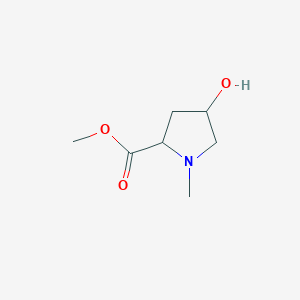
METHYL (2S,4R)-4-HYDROXY-1-METHYLPYRROLIDINE-2-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL (2S,4R)-4-HYDROXY-1-METHYLPYRROLIDINE-2-CARBOXYLATE is a chemical compound with the molecular formula C6H11NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2S,4R)-4-HYDROXY-1-METHYLPYRROLIDINE-2-CARBOXYLATE typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-methyl-2-pyrrolidinecarboxylic acid.
Hydroxylation: The introduction of a hydroxyl group at the 4-position of the pyrrolidine ring is achieved through hydroxylation reactions. Common reagents for this step include hydrogen peroxide or osmium tetroxide.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
METHYL (2S,4R)-4-HYDROXY-1-METHYLPYRROLIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
METHYL (2S,4R)-4-HYDROXY-1-METHYLPYRROLIDINE-2-CARBOXYLATE has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drugs due to its potential biological activity.
Biological Research: It is employed in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL (2S,4R)-4-HYDROXY-1-METHYLPYRROLIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-methyl-2-pyrrolidinecarboxylic acid: Lacks the ester group, which may affect its reactivity and biological activity.
1-Methyl-2-pyrrolidinecarboxylic acid methyl ester: Lacks the hydroxyl group, which may reduce its ability to form hydrogen bonds and interact with biological targets.
4-Hydroxy-2-pyrrolidinecarboxylic acid methyl ester: Lacks the methyl group on the nitrogen, which may influence its steric and electronic properties.
Uniqueness
METHYL (2S,4R)-4-HYDROXY-1-METHYLPYRROLIDINE-2-CARBOXYLATE is unique due to the presence of both hydroxyl and ester functional groups, which confer distinct reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 4-hydroxy-1-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-8-4-5(9)3-6(8)7(10)11-2/h5-6,9H,3-4H2,1-2H3 |
InChI Key |
RJOHENGSJXRMSW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC1C(=O)OC)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














